molecular formula C12H15N3O B11739631 N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11739631
M. Wt: 217.27 g/mol
InChI Key: GMJWDMZNVFVNQX-UHFFFAOYSA-N
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Description

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H16ClN3O It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 3-methoxy-1-methyl-1H-pyrazol-4-amine with benzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-methoxy-1-methyl-1H-pyrazol-4-amine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis or the use of automated reactors to optimize reaction conditions and yield. The choice of solvents, reagents, and purification techniques would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in DMF or DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticoccidial, and antitumor properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. Similar compounds have been shown to interact with various proteins and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: A structurally similar compound with a methoxy and methyl group on the pyrazole ring.

    N-Methylbenzylamine: Another benzyl-substituted amine with different functional groups.

Uniqueness

N-benzyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of benzyl, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-benzyl-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c1-15-9-11(12(14-15)16-2)13-8-10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3

InChI Key

GMJWDMZNVFVNQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=CC=C2

Origin of Product

United States

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